1H-Perfluorooct-1-ene
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Overview
Description
1H-Perfluorooct-1-ene is a fluorinated organic compound with the molecular formula C8H3F13. It is known for its unique chemical properties, including high thermal stability and chemical inertness. This compound is widely used in various industrial applications due to its ability to form stable polymers and its resistance to harsh chemical environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Perfluorooct-1-ene can be synthesized through several methods. One common approach involves the nucleophilic displacement reaction, where perfluoroalkyl iodides react with alkenes in the presence of a base. Another method is the Wittig-Horner reaction, which involves the reaction of phosphonate carbanions with perfluoroalkyl halides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Perfluorooct-1-ene undergoes various chemical reactions, including:
Oxidation: Reacts with ozone to form ozonides.
Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Ozone in Freon-113 solvent.
Substitution: Bases such as sodium sulfite and phosphonate carbanions.
Major Products:
Oxidation: Ozonides of perfluorooct-1-ene.
Substitution: Various perfluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Perfluorooct-1-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H-Perfluorooct-1-ene exerts its effects is primarily through its ability to form stable, inert polymers. The molecular targets and pathways involved include the formation of strong carbon-fluorine bonds, which contribute to the compound’s high stability and resistance to degradation .
Comparison with Similar Compounds
(Perfluorohexyl)ethylene (CAS 25291-17-2): Similar in structure but with a shorter carbon chain.
1H,1H,2H-Perfluoro-1-octene (CAS 25291-17-2): Another fluorinated olefin with similar properties.
Uniqueness: 1H-Perfluorooct-1-ene stands out due to its longer carbon chain, which provides enhanced stability and unique chemical properties compared to its shorter-chain counterparts .
Properties
CAS No. |
1516885-18-9 |
---|---|
Molecular Formula |
C8HF15 |
Molecular Weight |
382.07 g/mol |
IUPAC Name |
(Z)-1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooct-1-ene |
InChI |
InChI=1S/C8HF15/c9-1-2(10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H/b2-1- |
InChI Key |
IBDDYNPOMOFBDI-UPHRSURJSA-N |
Isomeric SMILES |
C(=C(/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)\F |
Canonical SMILES |
C(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
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